molecular formula C7H9N3 B1390155 6-Cyclopropylpyrimidin-4-amine CAS No. 7043-08-5

6-Cyclopropylpyrimidin-4-amine

Cat. No. B1390155
CAS RN: 7043-08-5
M. Wt: 135.17 g/mol
InChI Key: HYXLQVUEUHPYGV-UHFFFAOYSA-N
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Description

6-Cyclopropylpyrimidin-4-amine is a chemical compound with the molecular formula C7H9N3. It has a molecular weight of 135.17 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3/c8-7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2H2,(H2,8,9,10). The InChI key is HYXLQVUEUHPYGV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . . The melting point is between 151-153 degrees Celsius .

Scientific Research Applications

6-Cyclopropylpyrimidin-4-amine has a wide range of applications in scientific research. It has been used as a building block for synthesizing a variety of drugs and polymers, and has been studied as a potential inhibitor of enzymes such as phosphodiesterases and proteases. This compound has also been used in the study of the structure-activity relationships of compounds, as well as in the development of new drugs and materials.

Mechanism of Action

The mechanism of action of 6-Cyclopropylpyrimidin-4-amine is not yet fully understood. It is believed that the cyclic structure of the compound allows it to bind to certain enzymes, thereby inhibiting their activity. In addition, this compound has been shown to interact with certain receptors in the body, suggesting that it may have some effect on the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that this compound may have anti-inflammatory, anti-tumor, and anti-fungal properties. In addition, this compound has been shown to reduce the activity of certain enzymes involved in the metabolism of drugs, suggesting that it may have potential applications in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Cyclopropylpyrimidin-4-amine in laboratory experiments is its relatively low cost and ease of synthesis. In addition, this compound is a stable compound and can be stored for long periods of time. However, this compound is also a relatively new compound and its mechanism of action is not yet fully understood, making it difficult to predict its effects on biological systems.

Future Directions

There are several potential future directions for the study of 6-Cyclopropylpyrimidin-4-amine. These include further research into its mechanism of action, its potential applications in drug development, and its potential effects on the regulation of cellular processes. In addition, further research into the structure-activity relationships of this compound and its derivatives could lead to the development of new drugs and materials. Finally, further research into the biochemical and physiological effects of this compound could lead to new treatments for a variety of diseases and conditions.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may cause an allergic skin reaction, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXLQVUEUHPYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663996
Record name 6-Cyclopropylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7043-08-5
Record name 6-Cyclopropylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-cyclopropylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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